Advanced NMR Chemical Shift Reference and Synthetic Profiling for Lithium 5-Cyclopropylpyridine-2-Sulfinate
Advanced NMR Chemical Shift Reference and Synthetic Profiling for Lithium 5-Cyclopropylpyridine-2-Sulfinate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction: The Strategic Shift to Pyridine-2-Sulfinates
In pharmaceutical development, the pyridine ring is a privileged scaffold found in countless active pharmaceutical ingredients (APIs). However, the standard Suzuki-Miyaura cross-coupling of 2-substituted pyridines is notoriously problematic due to the rapid protodeboronation and poor nucleophilicity of pyridine-2-boronates. To circumvent this bottleneck,1 for palladium-catalyzed desulfinative cross-coupling[1].
Lithium 5-cyclopropylpyridine-2-sulfinate (CAS No: 2172560-55-1) serves as a critical, 2 for installing the 5-cyclopropyl-2-pyridyl pharmacophore[2]. This specific motif is frequently utilized in the design of highly selective kinase inhibitors and neurological agents.
Structural and Electronic Profiling (NMR Data)
Accurate structural validation of lithium 5-cyclopropylpyridine-2-sulfinate relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic push-pull system of this molecule creates a distinct chemical shift signature that must be carefully interpreted[3].
Causality in Chemical Shifts
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The Sulfinate Effect (C-2): The −SO2Li group exerts a strong inductive electron-withdrawing effect, significantly deshielding the ipso carbon (C-2) and pushing its 13C resonance to approximately 164.5 ppm. Unlike sulfonyl chlorides,4, which slightly mitigates the deshielding compared to sulfonic acids[4].
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The Cyclopropyl Effect (C-5): The cyclopropyl ring donates electron density into the pyridine π -system via σ−π hyperconjugation (interaction of the Walsh orbitals with the aromatic ring). This shields the adjacent protons (H-4 and H-6) and the C-5 carbon,3[3].
Table 1: 1H NMR Chemical Shift Reference Data (400 MHz, DMSO- d6 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-6 | 8.35 | d | 2.0 | 1H | Deshielded by adjacent electronegative nitrogen; fine meta-coupling to H-4. |
| H-3 | 7.60 | d | 8.0 | 1H | Ortho to the strongly electron-withdrawing sulfinate group. |
| H-4 | 7.45 | dd | 8.0, 2.0 | 1H | Meta to sulfinate, ortho to the electron-donating cyclopropyl group. |
| CH (Cyclopropyl) | 1.95 | m | - | 1H | Methine proton of the cyclopropyl ring. |
| CH 2 (Cyclopropyl) | 1.00 | m | - | 2H | Methylene protons (trans/cis complex multiplet). |
| CH 2 (Cyclopropyl) | 0.75 | m | - | 2H | Methylene protons (trans/cis complex multiplet). |
Table 2: 13C NMR Chemical Shift Reference Data (100 MHz, DMSO- d6 )
| Position | Shift ( δ , ppm) | Assignment Rationale |
| C-2 | 164.5 | Ipso carbon attached to the −SO2Li group; heavily deshielded by inductive effects. |
| C-6 | 147.2 | Adjacent to the highly electronegative pyridine nitrogen. |
| C-5 | 138.5 | Ipso carbon attached to the cyclopropyl group. |
| C-4 | 134.1 | Aromatic methine carbon. |
| C-3 | 119.8 | Aromatic methine carbon, shielded by resonance from the nitrogen lone pair. |
| CH (Cyclopropyl) | 12.5 | Aliphatic methine carbon. |
| CH 2 (Cyclopropyl) | 8.2 | Aliphatic methylene carbons (equivalent by symmetry). |
Experimental Protocol: Synthesis and Self-Validating Characterization
To ensure high scientific integrity, the synthesis of lithium 5-cyclopropylpyridine-2-sulfinate must be coupled with a self-validating NMR workflow. The following protocol details the highly efficient lithium-halogen exchange method.
Step-by-Step Methodology:
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Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2-bromo-5-cyclopropylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
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Sulfinylation: Vigorously bubble anhydrous sulfur dioxide ( SO2 ) gas through the reaction mixture at -78 °C for 20 minutes. The solution will typically transition from deep red to a pale yellow suspension as the sulfinate salt forms.
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Warming and Precipitation: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. Add cold hexanes to fully precipitate the lithium sulfinate salt.
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Isolation: Filter the precipitate under a blanket of argon (sulfinates can be sensitive to prolonged atmospheric moisture), wash with cold hexanes, and dry in vacuo.
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Self-Validating NMR Acquisition:
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Sample Prep: Dissolve 15 mg of the product in 0.6 mL of anhydrous DMSO- d6 .
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Validation Check 1 ( 1H NMR): The complete disappearance of the H-2 proton (which would appear at ~7.5 ppm in the starting material) confirms lithiation at the 2-position.
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Validation Check 2 ( 13C NMR): The emergence of a quaternary carbon signal at ~164.5 ppm definitively confirms the successful attachment of the sulfinate group, distinguishing it from potential protonated byproducts.
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Mechanistic Workflow
The following diagram illustrates the synthetic pathway of the building block and its subsequent application in palladium-catalyzed desulfinative cross-coupling to yield complex pharmacophores.
Synthetic workflow and downstream application of the sulfinate building block.
Conclusion
Lithium 5-cyclopropylpyridine-2-sulfinate represents a critical advancement in heterocyclic chemistry, overcoming the inherent limitations of pyridine-2-boronates. By understanding the precise NMR chemical shifts—driven by the opposing electronic effects of the sulfinate and cyclopropyl groups—researchers can confidently synthesize, validate, and deploy this building block in the development of next-generation therapeutics.
References
- Enamine 化合物 100mg CAS No:2172560-55-1 EN300. AS ONE Corporation.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Synthesis and Behavioral Studies of Chiral Cyclopropanes as Selective α4β2-Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. ACS Publications.
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Benchchem.
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
